N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenyl ring substituted with an acetamide group and a sulfanyl group linked to an oxopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide typically involves the reaction of 2-mercaptophenylacetic acid with 2-bromoacetone under basic conditions. The reaction proceeds through the formation of a thioether linkage between the sulfanyl group and the oxopropyl moiety. The reaction conditions often include the use of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxopropyl moiety can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used in the presence of a catalyst like iron (Fe) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The oxopropyl moiety may interact with enzymes involved in metabolic pathways, affecting their activity. These interactions can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
N-Phenylacetamide: Lacks the sulfanyl and oxopropyl groups, making it less reactive.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Contains a sulfonamide group instead of a sulfanyl group, leading to different chemical properties.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Features a piperazine ring, which imparts different biological activities.
Uniqueness
N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide is unique due to the presence of both a sulfanyl group and an oxopropyl moiety, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various fields of research.
Properties
CAS No. |
61189-21-7 |
---|---|
Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
N-[2-(2-oxopropylsulfanyl)phenyl]acetamide |
InChI |
InChI=1S/C11H13NO2S/c1-8(13)7-15-11-6-4-3-5-10(11)12-9(2)14/h3-6H,7H2,1-2H3,(H,12,14) |
InChI Key |
WOAJAORSJNYUBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=CC=CC=C1NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.